p-Phos, (S)-
Overview
Description
p-Phos, (S)-, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral diphosphine ligand. It is widely recognized for its effectiveness in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is part of a family of atropisomeric dipyridylphosphine ligands, which are known for their high enantioselectivity and broad substrate scope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Phos, (S)-, typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of p-Phos, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
p-Phos, (S)-, undergoes various types of reactions, including:
Hydrogenation: Catalyzed by rhodium or ruthenium complexes, p-Phos, (S)-, is highly effective in the hydrogenation of olefins and ketones.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, catalyzed by transition metals.
C-C Bond Formation: p-Phos, (S)-, is used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .Common Reagents and Conditions
Common reagents used in these reactions include:
Rhodium and Ruthenium Complexes: For hydrogenation reactions.
Silicon Hydrides: For hydrosilylation reactions.
Palladium Complexes: For cross-coupling reactions.
Major Products
The major products formed from these reactions include enantioenriched alcohols, amines, and various carbon-carbon bonded compounds .
Scientific Research Applications
p-Phos, (S)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Phos, (S)-, involves its coordination to a transition metal center, forming a chiral complex. This complex then facilitates the asymmetric transformation of substrates, leading to enantioenriched products. The molecular targets and pathways involved include the activation of hydrogen, silicon, and carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
BIPHEMP: Known for its high enantioselectivity in various reactions.
MeO-BIPHEP: Used in rhodium- and ruthenium-catalyzed reactions.
Uniqueness
p-Phos, (S)-, is unique due to its high stability, broad substrate scope, and excellent enantioselectivity. It often presents higher activity and selectivity compared to similar compounds like BINAP and BIPHEMP .
Properties
IUPAC Name |
[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSBBLJKXSBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221012-82-4, 362524-23-0 | |
Record name | p-Phos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phos, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-PHOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-PHOS, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-P-Phos acts as a chiral ligand in a palladium catalyst system for the alternating copolymerization of propene and carbon monoxide, resulting in a chiral polyketone. [] This polyketone can then be reduced to a chiral polyalcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). [] The chirality of (S)-P-Phos plays a crucial role in controlling the stereochemistry of the polymerization reaction, ultimately leading to the formation of optically active polyalcohols.
A: (S)-P-Phos is highly effective in the asymmetric hydrogenation of aromatic ketones. [] When combined with a ruthenium precursor like RuCl2 and a diamine ligand like (S)-DAIPEN, it forms a powerful catalyst for this transformation. This catalyst system has demonstrated high activity and enantioselectivity in the synthesis of chiral alcohols, achieving an impressive 97.1% ee for 2'-bromophenyl ethanol. []
A: (S)-P-Phos, in conjunction with RuCl2 and (S)-DAIPEN, has been successfully employed in the synthesis of potassium-competitive acid blockers (P-CABs). [] Specifically, this catalyst system facilitated the asymmetric hydrogenation of aryl ketone intermediates to produce tricyclic imidazopyridines, key structural components of P-CABs. This approach allowed for the enantioselective synthesis of BYK 405879, a P-CAB drug, on a kilogram scale, highlighting the industrial applicability of (S)-P-Phos in pharmaceutical development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.